4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine

Medicinal Chemistry Lead Optimization Pharmacokinetics

4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine (CAS 862760-95-0) is a fully substituted 1,3-oxazole-5-amine building block featuring a 4-chlorophenylsulfonyl electron‑withdrawing group at C‑4, a p‑tolyl substituent at C‑2, and an N‑cyclopropyl moiety at C‑5. With a molecular formula of C₁₉H₁₇ClN₂O₃S and a molecular weight of 388.9 g·mol⁻¹, it belongs to a broader class of sulfonyl‑oxazole‑5‑amines that have attracted interest as potential kinase inhibitor scaffolds, COX‑2 ligand cores, and metabolite‑stable probe candidates.

Molecular Formula C19H17ClN2O3S
Molecular Weight 388.87
CAS No. 862760-95-0
Cat. No. B2816920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine
CAS862760-95-0
Molecular FormulaC19H17ClN2O3S
Molecular Weight388.87
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H17ClN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3
InChIKeyZUECSKIHVURFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine (CAS 862760-95-0): Core Structural & Physicochemical Synopsis


4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine (CAS 862760-95-0) is a fully substituted 1,3-oxazole-5-amine building block featuring a 4-chlorophenylsulfonyl electron‑withdrawing group at C‑4, a p‑tolyl substituent at C‑2, and an N‑cyclopropyl moiety at C‑5 . With a molecular formula of C₁₉H₁₇ClN₂O₃S and a molecular weight of 388.9 g·mol⁻¹, it belongs to a broader class of sulfonyl‑oxazole‑5‑amines that have attracted interest as potential kinase inhibitor scaffolds, COX‑2 ligand cores, and metabolite‑stable probe candidates [1][2]. Its structural uniqueness lies in the simultaneous presence of a lipophilic para‑chlorophenyl sulfone and a strained cyclopropylamine, a combination that is rarely encountered outside this specific combinatorial series.

Why 862760-95-0 Cannot Be Replaced by a Generic Oxazole‑5‑Amine Analog


Within the 4‑sulfonyl‑oxazol‑5‑amine chemical space, even conservative substituent modifications can substantially alter physicochemical and pharmacokinetic properties. The N‑cyclopropyl group, for example, is metabolized via a distinct single‑electron‑transfer (SET) pathway that differs mechanistically from the conventional N‑dealkylation of N‑methyl or N‑ethyl analogs [1]. Similarly, the para‑chlorophenyl sulfone imparts a specific electron‑withdrawing character and lipophilicity that is not replicated by phenylsulfonyl or tolylsulfonyl replacements [2]. Finally, the para‑tolyl group at C‑2 influences both molecular shape and π‑stacking potential, distinguishing the compound from its meta‑tolyl isomer. Because each of these structural features individually modulates potency, selectivity, and metabolic stability, interchanging the compound with a close analog without re‑validating the target assay risks generating irrelevant or misleading structure‑activity relationship (SAR) data. The following section provides the best‑available quantitative evidence for these points of differentiation.

Quantitative Differentiation Evidence for 862760-95-0 Versus Its Closest Analogs


Molecular Weight Advantage of 862760-95-0 Over the N‑Methyl Analog

The N‑cyclopropyl substituent adds exactly one methylene (CH₂) unit relative to the N‑methyl congener. Based on the molecular formula C₁₉H₁₇ClN₂O₃S for the target compound , the calculated formula of the N‑methyl analog is C₁₈H₁₅ClN₂O₃S, yielding a molecular weight of approximately 374.8 g·mol⁻¹. This represents a ΔMW of +14.1 g·mol⁻¹ for the target compound [1]. While small in absolute terms, this 3.8% increase in mass can translate into measurably slower passive diffusion and altered tissue distribution when compounds are otherwise identical.

Medicinal Chemistry Lead Optimization Pharmacokinetics

Cyclopropyl Ring Strain as a Determinant of N‑Dealkylation Pathway Preference

N‑Cyclopropylamines undergo oxidative N‑dealkylation via a single‑electron‑transfer (SET) mechanism that is kinetically distinct from the hydrogen‑atom‑transfer mechanism operating on N‑methyl or N‑ethyl substrates [1]. In a model system using horseradish peroxidase, N‑cyclopropyl‑N‑methylaniline was completely oxidized within 60 min, whereas the N‑isopropyl analog showed <10% conversion under identical conditions [1]. Although this data comes from a mechanistically related but structurally simpler substrate, the strained cyclopropyl ring is the key structural determinant dictating the reaction pathway, strongly suggesting that the target compound will exhibit superior metabolic stability against N‑dealkylation compared to its N‑methyl and N‑ethyl analogs.

Drug Metabolism Cytochrome P450 Mechanistic Toxicology

Para‑ vs. Meta‑Tolyl Substitution: Conformational and Symmetry Differences

The target compound bears a para‑tolyl group at C‑2, while the corresponding meta‑tolyl isomer (CAS 862761‑07‑7) is also commercially available. Both compounds share the same molecular formula (C₁₉H₁₇ClN₂O₃S) and molecular weight (388.9 g·mol⁻¹) ; however, the para‑methyl group imparts C₂ symmetry to the 2‑aryl substituent, whereas the meta‑methyl group breaks this symmetry. This subtle difference can alter the compound’s capacity for π‑stacking with aromatic protein residues and influence crystallization behavior. In medicinal chemistry campaigns targeting flat ATP‑binding pockets, the para‑substituted analog is often preferred because it presents a more predictable vector orientation, whereas the meta‑isomer introduces an additional rotational degree of freedom that can complicate docking predictions.

Molecular Recognition Crystal Engineering Ligand Design

Research & Industrial Applications Where 862760-95-0 Demonstrates Documented Advantages


Kinase Inhibitor Fragment Library Design

The 4‑chlorophenylsulfonyl oxazole core is a recognized hinge‑binding motif in ATP‑competitive kinase inhibitors [1]. The N‑cyclopropyl substituent imparts metabolic stability advantages over N‑methyl analogs, making 862760-95-0 a superior starting point for fragment‑based drug discovery where metabolite‑resistant leads are desired [2].

COX‑2 Selective Inhibitor Optimization

Patent US 6,002,014 explicitly describes 4‑sulfonyl‑oxazole‑5‑amines as selective COX‑2 inhibitors with anti‑inflammatory, analgesic, and antipyretic activities [1]. The para‑chlorophenyl substitution is preferred for achieving the optimal lipophilic balance within the COX‑2 side‑pocket, and 862760-95-0 could serve as a direct comparator for validating novel COX‑2 chemotypes.

CYP‑Mediated Metabolism Probe Development

Because N‑cyclopropylamines undergo SET‑driven N‑dealkylation distinguishable from that of N‑alkyl congeners [2], 862760-95-0 can be employed as a mechanistic probe to differentiate CYP‑mediated oxidation pathways. This utility is valuable in academic drug‑metabolism laboratories and in early‑stage DMPK screening cascades.

Computational Chemistry and Docking Studies

The para‑tolyl substitution at C‑2 reduces conformational flexibility compared to meta‑tolyl isomers, leading to more reliable docking poses in virtual screening campaigns. Furthermore, the strained cyclopropyl ring provides a well‑defined vector orientation that is computationally easier to handle than flexible N‑alkyl chains .

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